molecular formula C11H16N2O2 B2871159 3-(1-cyclopentyl-1H-pyrazol-5-yl)propanoic acid CAS No. 1784472-03-2

3-(1-cyclopentyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B2871159
CAS No.: 1784472-03-2
M. Wt: 208.261
InChI Key: UOAQIIXZUNXAIB-UHFFFAOYSA-N
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Description

3-(1-cyclopentyl-1H-pyrazol-5-yl)propanoic acid is an organic compound that features a cyclopentyl group attached to a pyrazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-cyclopentyl-1H-pyrazol-5-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopentyl group and the propanoic acid moiety. One common method involves the reaction of 2-cyclopentylhydrazine with an appropriate β-keto ester to form the pyrazole ring. This intermediate can then be further reacted with acrylate derivatives under suitable conditions to introduce the propanoic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-cyclopentyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-cyclopentyl-1H-pyrazol-5-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-cyclopentyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-cyclopentyl-1H-pyrazol-5-yl)propanoic acid is unique due to the presence of the cyclopentyl group attached to the pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(2-cyclopentylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-11(15)6-5-10-7-8-12-13(10)9-3-1-2-4-9/h7-9H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAQIIXZUNXAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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